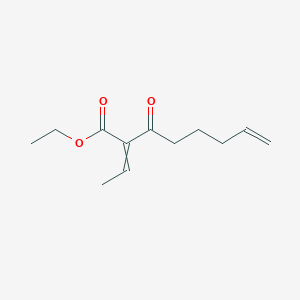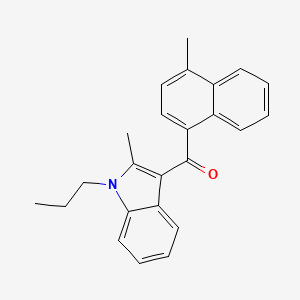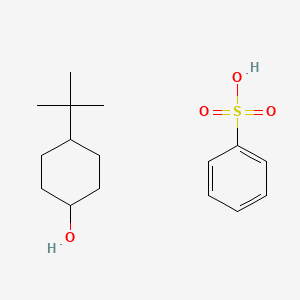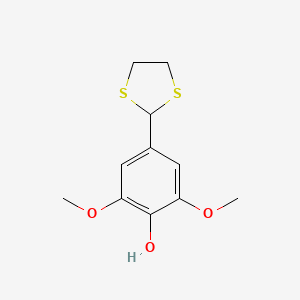
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a phenol group substituted with a 1,3-dithiolan ring and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently cyclized to form the 1,3-dithiolan ring . The reaction conditions often include the use of an inert atmosphere and moderate temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The dithiolan ring can be reduced to form thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, thiol derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the dithiolan ring can interact with thiol-containing enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dithiolan-2-yl)phenol: Similar structure but lacks the methoxy groups.
1,3-Dithiolane derivatives: Compounds with similar dithiolan rings but different substituents on the phenol ring.
Uniqueness
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol is unique due to the presence of both methoxy groups and the dithiolan ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
831242-14-9 |
|---|---|
Fórmula molecular |
C11H14O3S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
4-(1,3-dithiolan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C11H14O3S2/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3 |
Clave InChI |
XMWRGFVQENBFAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


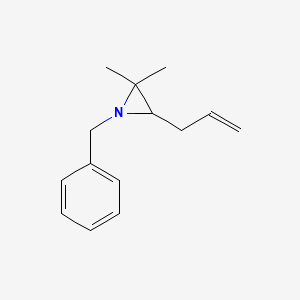
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
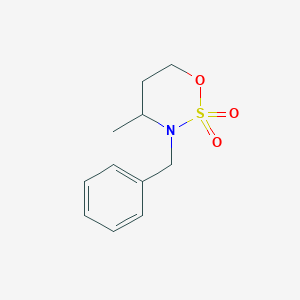
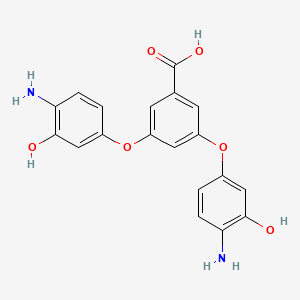
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
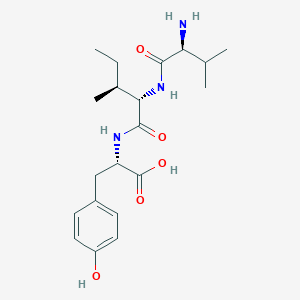
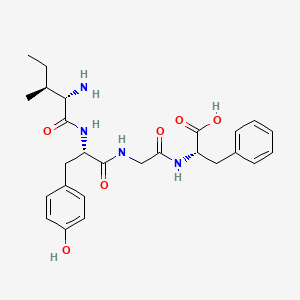
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
